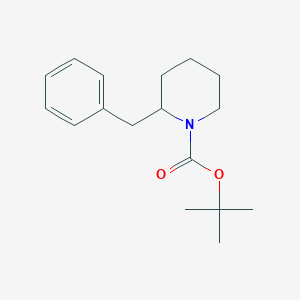
4-Chloro-2-methyl-1-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3. It has a molecular weight of 194.58 . The IUPAC name for this compound is 2-chloro-4-methyl-1-(trifluoromethyl)benzene .
Molecular Structure Analysis
The InChI code for “4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is 1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is a liquid at room temperature . The compound is shipped at room temperature .科学研究应用
1. C–F Bond Activation in Organic Synthesis Trifluoromethyl groups, such as those in “4-Chloro-2-methyl-1-(trifluoromethyl)benzene”, are often utilized in organic synthesis for C–F bond activation. This can involve various substitution reactions, including anionic S_N2′-type substitution, cationic S_N1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Synthesis of Fluorinated Organic Chemicals
The compound may be used in the synthesis of fluorinated organic chemicals, which are increasingly important in research due to their unique properties. For example, in the crop protection industry, over 50% of pesticides launched in the last two decades have been fluorinated .
Pharmaceutical Applications
In pharmaceutical research, trifluoromethyl groups are key components in the synthesis of various drugs. They can be involved in multiple stages of drug synthesis, such as deprotection of protective groups or as intermediates in reactions .
安全和危害
The compound has been assigned the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .
作用机制
Target of Action
As a benzene derivative, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Benzene derivatives often act through electrophilic aromatic substitution reactions . The trifluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the benzene ring .
Biochemical Pathways
Benzene derivatives can undergo reactions at the benzylic position, which may influence various biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
Benzene derivatives can have various effects depending on their specific substituents and the cells or tissues they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect its stability .
属性
IUPAC Name |
4-chloro-2-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXLVNJPMZXECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507698 |
Source


|
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13630-22-3 |
Source


|
| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)




![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)





